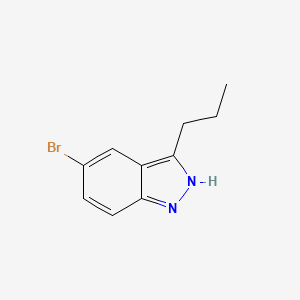

5-Bromo-3-propyl-1H-indazole

Vue d'ensemble

Description

5-Bromo-3-propyl-1H-indazole is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom at the 5-position and a propyl group at the 3-position of the indazole ring makes this compound a unique and valuable compound for various scientific applications.

Applications De Recherche Scientifique

5-Bromo-3-propyl-1H-indazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

Target of Action

It’s worth noting that indazole derivatives, which include 5-bromo-3-propyl-1h-indazole, have been found to interact with a broad range of biological targets . These targets often play crucial roles in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in inflammation . The specific interactions of this compound with its targets would likely depend on the specific biological activity being considered.

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of nitric oxide, a key signaling molecule in many physiological and pathological processes .

Result of Action

Given the broad range of biological activities associated with indazole derivatives, it’s likely that the effects of this compound would be diverse and context-dependent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-propyl-1H-indazole typically involves the bromination of 3-propyl-1H-indazole. One common method is to start with 3-propyl-1H-indazole and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-propyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Comparaison Avec Des Composés Similaires

5-Bromo-1H-indazole: Lacks the propyl group at the 3-position, which may affect its biological activity and chemical reactivity.

3-Propyl-1H-indazole: Lacks the bromine atom at the 5-position, which can influence its properties and applications.

5-Chloro-3-propyl-1H-indazole:

Uniqueness: The presence of both the bromine atom and the propyl group in 5-Bromo-3-propyl-1H-indazole makes it unique compared to its analogs. This combination of functional groups can enhance its reactivity and provide distinct biological activities, making it a valuable compound for various research and industrial applications.

Activité Biologique

5-Bromo-3-propyl-1H-indazole is a member of the indazole class of heterocyclic compounds, which are characterized by their five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Despite limited direct studies on this compound itself, related compounds provide insights into its possible mechanisms and biological effects.

This compound contains a bromine atom at the 5-position and a propyl group at the 3-position. This specific substitution pattern influences its chemical reactivity and biological interactions. The presence of the bromine atom enhances electrophilicity, while the propyl group may modulate steric interactions with biological targets .

Antimicrobial Activity

Indazole derivatives, including this compound, have shown significant antimicrobial properties. For instance, related compounds exhibit bactericidal effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities can vary widely based on structural modifications:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-1-methyl-1H-indazole | 15.625-62.5 | Antistaphylococcal |

| This compound | TBD | Potentially similar |

| Gentamicin | 250 | Control |

These compounds often inhibit protein synthesis pathways and affect nucleic acid production, contributing to their bactericidal activity .

Anticancer Activity

Research on related indazoles suggests that they may inhibit the proliferation of cancer cells by inducing apoptosis. For example, some studies indicate that indazole derivatives can effectively target specific cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), leading to significant cytotoxic effects:

| Cell Line | Compound Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Indazole Derivative | TBD |

| HCT-116 | Indazole Derivative | TBD |

The exact mechanism often involves interference with cell growth pathways and induction of apoptotic signaling cascades .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on structurally similar compounds:

- Enzyme Inhibition : Some indazoles inhibit enzymes critical for cellular functions, impacting metabolic pathways.

- Receptor Interaction : These compounds may interact with various receptors involved in cell signaling, leading to altered cellular responses.

- Apoptosis Induction : By triggering apoptotic pathways, these compounds can selectively kill cancer cells while sparing normal cells .

Case Studies

Although specific case studies directly involving this compound are scarce, several studies on related indazoles highlight their potential:

- Antimicrobial Efficacy : A study demonstrated that certain brominated indazoles exhibited strong activity against MRSA biofilms, suggesting a promising avenue for treating resistant infections .

- Cytotoxicity Profiles : Research on various indazole derivatives has shown differential cytotoxicity against cancer cell lines, with some derivatives outperforming standard chemotherapeutics in terms of efficacy and selectivity .

Propriétés

IUPAC Name |

5-bromo-3-propyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-62-6 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.